Cinobufotalin

Descripción general

Descripción

La cinobufotalina es un compuesto químico derivado de las secreciones de los sapos gigantes de la medicina tradicional china. Tradicionalmente se ha utilizado como cardiotónico, diurético y hemostático. En los últimos años, la cinobufotalina ha ganado atención por sus posibles propiedades anticancerígenas, mostrando efectos inhibitorios sobre varios tumores, incluidos los cánceres de pulmón, hígado, ovario, mama y estómago .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La cinobufotalina se extrae típicamente de la piel de sapos bufo secos. El proceso de extracción implica varios pasos, incluida la extracción con disolventes, la purificación y la cristalización. Las condiciones de reacción específicas y los disolventes utilizados pueden variar, pero los disolventes comunes incluyen etanol y metanol .

Métodos de producción industrial: La producción industrial de cinobufotalina implica la extracción a gran escala del veneno de sapo, seguida de procesos de purificación para aislar el compuesto activo. Las técnicas avanzadas, como la cromatografía líquida de alta resolución (HPLC), se utilizan a menudo para garantizar la pureza y la calidad del producto final .

3. Análisis de las reacciones químicas

Tipos de reacciones: La cinobufotalina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar sus propiedades terapéuticas o reducir la toxicidad .

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución suelen implicar agentes halogenantes como el cloro o el bromo.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de la cinobufotalina puede conducir a la formación de varios derivados oxidados con propiedades anticancerígenas mejoradas .

Análisis De Reacciones Químicas

Types of Reactions: Cinobufotalin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or reduce toxicity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives with enhanced anti-cancer properties .

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanisms of Action

Cinobufotalin exhibits significant anticancer activity through various mechanisms:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in several cancer cell lines, including lymphoma and lung cancer cells. This is achieved through DNA fragmentation and alterations in mitochondrial membrane potential, leading to increased intracellular calcium levels .

- Inhibition of Cell Proliferation : Studies indicate that this compound inhibits cell proliferation by blocking cell cycle progression. Key proteins involved in the cell cycle, such as CDK1 and CCNB1, are downregulated upon treatment with this compound .

- Regulation of Tumor Microenvironment : this compound modulates the tumor microenvironment by influencing cytokine production and immune responses, potentially enhancing the efficacy of other treatments .

Clinical Applications

- Liver Cancer : this compound has demonstrated efficacy in treating hepatocellular carcinoma (HCC). Clinical studies suggest that it can be used as an adjuvant therapy alongside chemotherapy, improving overall response rates and quality of life for patients .

- Gastric Cancer : A meta-analysis indicated that combining this compound with chemotherapy significantly improved treatment outcomes in advanced gastric cancer patients, reducing chemotherapy-related side effects .

- Lymphoma and Ovarian Cancer : Research shows that this compound effectively inhibits the growth of lymphoma and ovarian cancer cells, suggesting its potential as a therapeutic agent in these malignancies .

Pharmacological Properties

This compound possesses several pharmacological properties that contribute to its therapeutic effects:

- Cardiotonic Effects : Traditionally used as a cardiotonic agent, this compound enhances cardiac function by increasing myocardial contractility .

- Diuretic and Hemostatic Effects : The compound exhibits diuretic properties and has been utilized to control bleeding in various medical conditions .

Case Studies and Research Findings

Mecanismo De Acción

La cinobufotalina ejerce sus efectos a través de múltiples mecanismos, que incluyen:

Inhibición de la Na+/K±ATPasa: Esto conduce a un aumento de los niveles de calcio intracelular, que puede inducir la apoptosis en las células cancerosas.

Activación de las vías apoptóticas: La cinobufotalina activa varias proteínas apoptóticas, incluido el citocromo C, las caspasas, Bid y Bax, lo que lleva a la muerte celular programada

Inhibición de las vías de señalización: Inhibe vías de señalización clave como las vías MAPK, PI3K-AKT y JAK-STAT, que están involucradas en la proliferación y supervivencia celular.

Comparación Con Compuestos Similares

La cinobufotalina es única en su estructura y mecanismo de acción en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

Miconazol: Un agente antifúngico con algunas propiedades anticancerígenas.

Salbutamol: Un broncodilatador utilizado en el tratamiento del asma.

Dexibuprofeno: Un fármaco antiinflamatorio no esteroideo (AINE) con propiedades analgésicas.

Ciprofloxacina: Un antibiótico con algunos efectos anticancerígenos.

Nialamida: Un inhibidor de la monoaminooxidasa utilizado como antidepresivo.

La cinobufotalina destaca por su inhibición específica de la Na+/K±ATPasa y su capacidad para inducir la apoptosis a través de múltiples vías, lo que la convierte en un candidato prometedor para la terapia anticancerígena .

Actividad Biológica

Cinobufotalin, a bufadienolide derived from toad venom, has garnered attention for its diverse biological activities, particularly in oncology. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

This compound exhibits several mechanisms that contribute to its biological activity:

- Antitumor Activity : It has been shown to induce apoptosis in various cancer cell lines, including lung cancer and nasopharyngeal carcinoma (NPC). The compound enhances chemosensitivity by modulating key signaling pathways such as GSK3β/β-catenin and MYH9 .

- Signal Transduction : this compound interacts with multiple signaling pathways, including MAPK and PI3K-AKT pathways. These interactions are crucial for regulating cellular responses to external stimuli and promoting apoptosis .

- Inflammatory Response Modulation : Research indicates that this compound can suppress pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases .

Cancer Treatment

This compound is primarily investigated for its anticancer properties. A meta-analysis encompassing 21 studies involving 1,735 lung cancer patients demonstrated significant improvements in overall response rate (ORR) and disease control rate (DCR) when this compound was used alongside chemotherapy. The results are summarized in the table below:

| Outcome Measure | Experimental Group (this compound + Chemo) | Control Group (Chemo Only) | Odds Ratio (OR) | 95% Confidence Interval (CI) |

|---|---|---|---|---|

| ORR | Improved | Standard | 1.77 | [1.43, 2.21] |

| DCR | Increased | Standard | 2.20 | [1.70, 2.85] |

| Quality of Life | Enhanced | Standard | 3.10 | [2.23, 4.32] |

| Pain Relief | Significant | Standard | 2.68 | [1.30, 5.55] |

These findings underscore this compound's role as an adjunctive therapy in enhancing the efficacy of conventional chemotherapy regimens .

Case Studies

- Lung Cancer : A clinical study involving non-small cell lung cancer patients indicated that combining this compound with gemcitabine and cisplatin led to improved treatment outcomes compared to chemotherapy alone .

- Nasopharyngeal Carcinoma : In NPC models, this compound reversed EBV-induced cisplatin resistance by modulating tumor stemness markers, demonstrating its potential as a targeted therapy for resistant cancer types .

Research Findings

Recent studies have explored this compound's pharmacological profile:

- Cytotoxic Effects : this compound has been reported to induce apoptosis through mechanisms involving mitochondrial dysfunction and increased intracellular calcium levels .

- Cell Cycle Regulation : Investigations have shown that this compound affects cell cycle progression by targeting cyclins and cyclin-dependent kinases (CDKs), which are vital for cancer cell proliferation .

Propiedades

IUPAC Name |

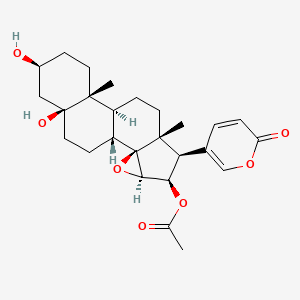

[(1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O7/c1-14(27)32-21-20(15-4-5-19(29)31-13-15)24(3)10-7-17-18(26(24)22(21)33-26)8-11-25(30)12-16(28)6-9-23(17,25)2/h4-5,13,16-18,20-22,28,30H,6-12H2,1-3H3/t16-,17-,18+,20-,21+,22+,23+,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKUJJFDSHBPPA-ZNCGZLKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5(C3(CCC(C5)O)C)O)C)C6=COC(=O)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@]5([C@@]3(CC[C@@H](C5)O)C)O)C)C6=COC(=O)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026581 | |

| Record name | 5-beta-Bufa-20,22-dienolide, 14,15-beta-epoxy-3-beta,5,16-beta-trihydroxy-, 16-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108-68-5 | |

| Record name | Cinobufotalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1108-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinobufotalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001108685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinobufotalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-beta-Bufa-20,22-dienolide, 14,15-beta-epoxy-3-beta,5,16-beta-trihydroxy-, 16-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinobufotalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINOBUFOTALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0QBZ37386 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.